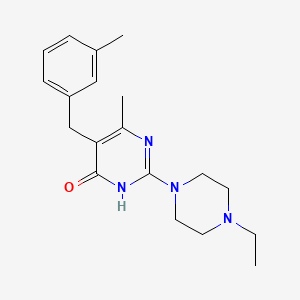![molecular formula C14H16N4O3 B5968393 2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide, also known as PYR-1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been studied for its ability to enhance NAD+ levels in cells, which has been linked to various health benefits.
Mecanismo De Acción
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide works by increasing the availability of NAD+, which is an essential coenzyme involved in various cellular processes such as energy metabolism, DNA repair, and gene expression. By enhancing NAD+ levels, 2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide has been shown to improve mitochondrial function, increase cellular energy production, and enhance DNA repair.
Biochemical and Physiological Effects
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide has been shown to have various biochemical and physiological effects, including improved mitochondrial function, increased cellular energy production, enhanced DNA repair, and increased lifespan in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide in lab experiments is its ability to enhance NAD+ levels, which can be useful in studying cellular processes that are regulated by NAD+. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be specific to certain cell types or conditions.
Direcciones Futuras
There are several potential future directions for research on 2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide. One area of interest is its potential use in treating age-related diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects. Another area of interest is its potential use in cancer therapy, as it has been shown to enhance DNA repair and sensitize cancer cells to radiation therapy. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Métodos De Síntesis
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide can be synthesized using a multi-step process involving the reaction of 4-cyanopyridine with ethylenediamine followed by methylation and amidation reactions. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to enhance NAD+ levels in cells, which has been linked to various health benefits such as improved mitochondrial function, enhanced DNA repair, and increased lifespan in animal models.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-(1-pyrimidin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9(11-6-7-15-8-16-11)17-13(19)10-4-5-12(20-2)18-14(10)21-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLKKNMZBDQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=C(N=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)benzoate](/img/structure/B5968312.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)

![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)